3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol is a compound that features a bicyclic structure with a nitrogen atom incorporated into one of the rings. This compound is part of a broader class of heterocyclic compounds known for their biological activity and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol typically involves the cyclization of enynes or related compounds. One common method is the metal-catalyzed cyclization of 1,5- and 1,6-enynes, which allows for the simultaneous formation of both rings in a single reaction . Another approach involves the use of palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable cyclization reactions. These methods utilize readily available starting materials and efficient catalytic systems to produce the compound in high yields and with good diastereoselectivity .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenolic group allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups onto the phenolic ring .
Wissenschaftliche Forschungsanwendungen
3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of histone deacetylase, which plays a role in gene expression regulation . Additionally, it can interact with opioid receptors and dopamine receptors, influencing neurotransmission and potentially providing therapeutic effects in neurological disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cycloclavine: A natural ergot alkaloid with a similar bicyclic structure.
Indolizomycin: An antibiotic with a related structure.
Duocarmycin: A group of compounds with high cytotoxicity and potential antitumor activity.
Uniqueness
What sets 3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol apart from these similar compounds is its specific substitution pattern and the presence of the phenolic group, which allows for unique chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
83177-64-4 |
---|---|
Molekularformel |
C11H13NO |
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
3-(3-azabicyclo[3.1.0]hexan-1-yl)phenol |
InChI |
InChI=1S/C11H13NO/c13-10-3-1-2-8(4-10)11-5-9(11)6-12-7-11/h1-4,9,12-13H,5-7H2 |
InChI-Schlüssel |
MKLVCJKVGGBFDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C1(CNC2)C3=CC(=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.